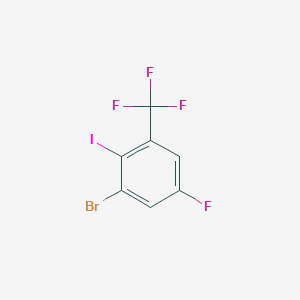

3-Bromo-5-fluoro-2-iodobenzotrifluoride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNJIWJQGUCDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: A Trifecta of Halogens for Advanced Synthesis

An In-depth Technical Guide to 3-Bromo-5-fluoro-2-iodobenzotrifluoride

In the landscape of modern medicinal chemistry and materials science, the strategic placement of halogen atoms on an aromatic scaffold is a cornerstone of molecular design. This compound (CAS No. 1027511-93-8) stands out as a paradigm of such strategic design.[1][2][3] This compound is not merely an intermediate; it is a highly functionalized building block offering chemists a trifecta of reactive handles—iodine, bromine, and fluorine—each with distinct and exploitable chemical properties. The presence of an electron-withdrawing trifluoromethyl (-CF3) group further modulates the electronic character of the benzene ring, influencing reactivity and imparting desirable physicochemical properties to derivative molecules.[4]

This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its characterization and strategic applications, particularly for professionals in drug discovery and development. The historical context for this class of compounds lies in the systematic exploration of polyhalogenated aromatics, which are invaluable for their utility in cross-coupling reactions and other modern synthetic transformations.[5]

Physicochemical and Structural Data

A precise understanding of a compound's properties is the foundation of its effective application. The key identifiers and physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1027511-93-8 | [1][2][3] |

| Molecular Formula | C₇H₂BrF₄I | [1][3] |

| Molecular Weight | 368.89 g/mol | [1][3] |

| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene | [5] |

| Synonyms | Benzene, 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)- | [1] |

| InChI | InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11,12)/h1-2H | [5] |

| SMILES | C1=C(C(=C(C=C1Br)F)I)C(F)(F)F | [Source: Inferred from structure] |

Strategic Synthesis: A Multi-Step Approach

The synthesis of a polysubstituted aromatic ring like this compound requires a carefully planned sequence of reactions to ensure correct regiochemistry. While specific proprietary synthesis routes may vary, a logical and common approach for this class of compounds involves a sequence of nitration, reduction, diazotization, and halogenation steps, starting from a readily available precursor. A plausible synthetic pathway is outlined below.

Conceptual Synthesis Workflow

The following diagram illustrates a potential multi-step synthesis, a common strategy for producing complex halogenated aromatics.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology adapted from established synthesis methods for analogous compounds.[6][7]

Step 1: Nitration of m-Fluorobenzotrifluoride

-

Rationale: The trifluoromethyl group is a meta-director, and the fluorine is an ortho-, para-director. Nitration occurs primarily at the position ortho to the fluorine and meta to the trifluoromethyl group, yielding the desired intermediate.

-

Procedure:

-

Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0-5 °C.

-

Slowly add m-fluorobenzotrifluoride to the nitrating mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours until Gas Chromatography (GC) analysis shows consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-fluoro-2-nitrobenzotrifluoride.

-

Step 2: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine, which is a precursor for the Sandmeyer reaction, a classic method for introducing halogens onto an aromatic ring.

-

Procedure:

-

Dissolve the nitro-intermediate in ethanol.

-

Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Heat the reaction mixture (if using iron) or stir under H₂ pressure until Thin Layer Chromatography (TLC) indicates completion.

-

Filter the reaction mixture to remove the catalyst/iron salts.

-

Concentrate the filtrate to obtain 5-fluoro-2-aminobenzotrifluoride.

-

Step 3: Diazotization and Sandmeyer Bromination

-

Rationale: The Sandmeyer reaction converts the primary aromatic amine into a diazonium salt, which is then displaced by a bromide using a copper(I) bromide catalyst.[8]

-

Procedure:

-

Dissolve the amine from Step 2 in aqueous hydrobromic acid (HBr) and cool to 0-5 °C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (N₂ gas) will be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Extract the product, 2-bromo-5-fluorobenzotrifluoride, with an organic solvent.

-

Step 4: Regioselective Iodination

-

Rationale: The final iodination step must be regioselective. The directing effects of the existing substituents (ortho-directing -F and meta-directing -CF₃ and -Br) favor iodination at the C2 position, which is activated by the fluorine and sterically accessible. N-Iodosuccinimide (NIS) in an acidic medium like trifluoroacetic acid (TFA) is an effective electrophilic iodinating system.

-

Procedure:

-

Dissolve 2-bromo-5-fluorobenzotrifluoride in trifluoroacetic acid.

-

Add N-Iodosuccinimide (NIS) portion-wise at room temperature.

-

Stir the reaction for 12-24 hours, monitoring by GC-MS.

-

Quench the reaction with a sodium thiosulfate solution to remove any excess iodine.

-

Extract the final product, this compound, purify by column chromatography to achieve high purity (≥97%).

-

Spectroscopic Characterization: A Self-Validating System

Confirming the structure and purity of the final compound is paramount. A combination of NMR spectroscopy and mass spectrometry provides a definitive analytical fingerprint.

-

¹H NMR: The spectrum is expected to be simple, showing two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the two protons on the ring. The coupling constants will be indicative of their relative positions and coupling to the fluorine atom.

-

¹⁹F NMR: This is a critical technique for fluorinated compounds.[9] Two distinct signals are expected: one for the single fluorine atom on the ring and another for the -CF₃ group. The chemical shifts and coupling patterns provide unambiguous confirmation of the fluorine substitution pattern.

-

¹³C NMR: The spectrum will show seven distinct carbon signals. The carbons attached to the highly electronegative fluorine, iodine, and bromine atoms will be significantly shifted. Decoupling experiments (both ¹H and ¹⁹F) can be used to simplify the spectrum and assign the quaternary carbons.[10]

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) MS will show a molecular ion peak (M⁺) corresponding to the molecular weight (368.89 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio) and one iodine atom, providing definitive elemental composition.

Applications in Drug Discovery and Development

The unique substitution pattern of this compound makes it a powerful building block for synthesizing complex drug candidates. The incorporation of fluorine and trifluoromethyl groups is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[11]

Orthogonal Reactivity in Cross-Coupling Reactions

The primary utility of this compound lies in the differential reactivity of the C-I and C-Br bonds. The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Heck). This allows for selective, sequential functionalization of the molecule.

-

First Coupling (at C-I): A reaction can be performed under mild conditions to selectively couple a desired moiety at the C2 (iodine) position, leaving the C3 (bromine) position untouched.

-

Second Coupling (at C-Br): The resulting product can then be subjected to a second, typically more forcing, coupling reaction to introduce a different functional group at the C3 position.

This orthogonal "one-pot" or sequential approach is highly efficient for rapidly building molecular complexity from a single, versatile starting material.

Caption: Orthogonal synthesis using differential halogen reactivity.

This strategic utility makes the compound highly valuable for constructing libraries of complex molecules for high-throughput screening in drug discovery programs. The fluorinated motifs introduced are known to improve key drug-like properties, including:

-

Metabolic Stability: The C-F bond is very strong, and the -CF₃ group can block metabolically labile sites.

-

Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with protein targets.

-

Lipophilicity & Bioavailability: The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and bioavailability.[4][11]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of rational molecular design. Its carefully arranged array of functional groups provides an exceptional platform for complex molecular architecture, particularly through sequential, site-selective cross-coupling reactions. For researchers and scientists in drug development, this compound offers a reliable and efficient route to novel fluorinated molecules with potentially enhanced pharmacological profiles. Its synthesis, while requiring careful control of regiochemistry, follows established and scalable chemical principles, ensuring its accessibility for both research and commercial applications.

References

-

This compound - CAS:1027511-93-8. Beijing Xinheng Research Technology Co., Ltd. Link

-

1027511-93-8_this compound. Chemical Synthesis Service. Link

-

This compound CAS#: 1027511-93-8. ChemicalBook. Link

-

3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323. PubChem, National Center for Biotechnology Information. Link

-

5-Bromo-3-chloro-2-iodobenzotrifluoride. ChemScene. Link

-

3-Bromo-5-fluorobenzotrifluoride. Chem-Impex. Link

-

This compound | 1027511-93-8. Benchchem. Link

-

The Crucial Role of 3-Bromo-5-fluorobenzotrifluoride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Link

-

What is the synthesis method of 2-Bromo-5-fluorobenzotrifluoride? Guidechem. Link

-

Exploring 2-Bromo-5-Fluorobenzotrifluoride: A Key Pharmaceutical Intermediate. Autech Industry Co.,Limited. Link

-

3-Bromo-5-fluorobenzotrifluoride | CAS 130723-13-6. Santa Cruz Biotechnology. Link

-

The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents (CN104447183B). Link

-

Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents (CN102951996A). Link

-

Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents (CN111362775B). Link

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central, National Institutes of Health. Link

-

3-bromo-2-iodo-5-(trifluoromethyl)thiophene. PubChemLite. Link

-

5-Bromo-1,2,3-trifluorobenzene. Magritek. Link

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI. Link

Sources

- 1. This compound - CAS:1027511-93-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 2. 1027511-93-8_3-Bromo-5-fluoro-2-iodobenzotrifluorideCAS号:1027511-93-8_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 3. This compound CAS#: 1027511-93-8 [amp.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 1027511-93-8 | Benchchem [benchchem.com]

- 6. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 7. CN111362775B - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. mdpi.com [mdpi.com]

- 10. magritek.com [magritek.com]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

3-Bromo-5-fluoro-2-iodobenzotrifluoride molecular weight

An In-Depth Technical Guide to 3-Bromo-5-fluoro-2-iodobenzotrifluoride

Introduction

In the landscape of modern synthetic chemistry and drug discovery, polyhalogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties and versatile reactivity make them ideal precursors for complex molecular architectures. This guide provides a comprehensive technical overview of this compound, a highly functionalized aromatic intermediate. We will delve into its core physicochemical properties, logical approaches to its synthesis, its applications in research, and essential safety protocols, with a primary focus on its molecular weight and its implications.

The strategic placement of four different substituents—a bromine atom, a fluorine atom, an iodine atom, and a trifluoromethyl group—on a benzene ring makes this compound a powerful synthon. Each substituent offers a distinct handle for selective chemical transformations, such as cross-coupling reactions, enabling the precise and controlled construction of target molecules. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this reagent's potential and practical handling.

Core Molecular Attributes and Identification

The foundational characteristic of any chemical compound is its molecular weight, derived from its atomic composition. For this compound, this is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization.

Molecular Formula: C₇H₂BrF₄I

Based on this formula, the calculated molecular weight is 368.89 g/mol . This value is fundamental for all quantitative work involving this compound.

| Identifier | Value | Source |

| IUPAC Name | 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene | [1] |

| CAS Number | 1027511-93-8 | [1][2][3][4] |

| Molecular Formula | C₇H₂BrF₄I | [1] |

| Molecular Weight | 368.89 g/mol | Calculated |

| InChI | InChI=1S/C7H2BrF4I/c8-5-2-3(9)1-4(6(5)13)7(10,11,12)/h1-2H | [1] |

Structural Elucidation and Key Features

The structure of this compound is a testament to the advances in selective halogenation methodologies.[1] The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring. This group is known to enhance the lipophilicity and metabolic stability of drug candidates, making benzotrifluoride derivatives highly sought after in pharmaceutical development.[5][6] The presence of three distinct halogen atoms (F, Br, I) at specific positions opens up a wide array of possibilities for sequential and site-selective cross-coupling reactions, a cornerstone of modern organic synthesis.

Physicochemical Properties

While specific experimental data for this exact compound is not widely published, we can infer its properties based on related structures like 2-Bromo-5-fluorobenzotrifluoride.[7][8]

| Property | Estimated Value/Description | Rationale/Significance |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid | Halogenated aromatics are often liquids or solids at room temperature. |

| Boiling Point | > 150 °C | The high molecular weight and polarity suggest a relatively high boiling point. For comparison, 2-Bromo-5-fluorobenzotrifluoride has a boiling point of 136-143 °C.[7][8] |

| Density | > 1.7 g/mL | The presence of heavy atoms like bromine and iodine leads to a high density. |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Toluene). Insoluble in water. | Typical for non-polar to moderately polar organic compounds. |

Synthesis and Reaction Chemistry

A plausible synthetic approach would involve a multi-step process starting from a simpler, commercially available benzotrifluoride. The sequence of halogenation is critical to achieving the desired substitution pattern due to the directing effects of the existing substituents.

Hypothetical Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the decision-making process based on directing group effects.

Caption: A conceptual workflow for the multi-step synthesis of this compound.

Key Synthetic Reactions

-

Electrophilic Halogenation: Bromination and iodination can be achieved using appropriate halogenating agents and catalysts. The trifluoromethyl group is a meta-director, which would be a key consideration in the initial steps.

-

Diazotization-Substitution: Fluorine is often introduced onto an aromatic ring via the Sandmeyer or Schiemann reaction, starting from an amino group. This involves converting an aniline derivative to a diazonium salt, which is then treated with a fluoride source.[9]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1][5]

Role in Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is a significant advantage. The C-I bond is more reactive than the C-Br bond in typical palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for selective functionalization at the 2-position, leaving the bromine at the 3-position available for a subsequent, different coupling reaction.

Experimental Protocol: Selective Suzuki-Miyaura Cross-Coupling

This protocol describes a self-validating system for the selective coupling at the iodine-bearing position.

Objective: To selectively couple an arylboronic acid at the C-I bond of this compound.

Materials:

-

This compound (1 eq)

-

Arylboronic acid (1.1 eq)

-

Pd(PPh₃)₄ (0.05 eq)

-

K₂CO₃ (2.0 eq)

-

Toluene/Water (4:1 mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.

-

Add the degassed toluene/water solvent mixture.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Heat the reaction mixture to 90 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, higher molecular weight spot/peak indicates a successful reaction.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the product by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm selective coupling at the 2-position.[10]

Visualization of Application Workflow

Caption: Workflow demonstrating the utility of this compound in sequential cross-coupling reactions.

Safety and Handling

As with all halogenated organic compounds, this compound must be handled with appropriate care. Safety data sheets for similar compounds provide essential guidance.[11][12][13]

General Precautions:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.[11][13]

-

Storage: Store in a cool, dry, well-ventilated area, away from heat and sources of ignition. Keep the container tightly closed.[14]

-

First Aid:

Conclusion

This compound, with a molecular weight of 368.89 g/mol , is a highly valuable and versatile building block in synthetic chemistry. Its utility is derived from the unique combination of a trifluoromethyl group and three different halogen atoms, which allows for a range of selective and sequential chemical modifications. This guide has provided a technical overview of its core properties, potential synthetic strategies, and key applications in research and development, particularly in the synthesis of complex organic molecules. Proper understanding and handling of this compound will enable researchers to leverage its full potential in advancing the frontiers of pharmaceutical and materials science.

References

-

PubChem. 3-Bromo-5-fluorobenzotrifluoride. National Center for Biotechnology Information. [Link]

-

Molbase. This compound. [Link]

-

Autech Industry Co.,Limited. Exploring 2-Bromo-5-Fluorobenzotrifluoride: A Key Pharmaceutical Intermediate. [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

-

PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

Sources

- 1. This compound | 1027511-93-8 | Benchchem [benchchem.com]

- 2. This compound CAS#: 1027511-93-8 [amp.chemicalbook.com]

- 3. 1027511-93-8_3-Bromo-5-fluoro-2-iodobenzotrifluorideCAS号:1027511-93-8_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. This compound - CAS:1027511-93-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

- 8. 2-溴-5-氟三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. magritek.com [magritek.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.cn]

- 12. echemi.com [echemi.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 3-Bromo-5-fluoro-2-iodobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that a comprehensive grasp of a molecule's physical properties is fundamental to its application, from predicting its behavior in a reaction vessel to its pharmacokinetic profile in a biological system. This guide is dedicated to a thorough exploration of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, a polyhalogenated aromatic compound with significant potential in medicinal chemistry and materials science. The unique substitution pattern of this molecule, featuring a bromine, a fluorine, an iodine, and a trifluoromethyl group on a benzene ring, imparts a distinct set of physicochemical characteristics. This document aims to provide not just a list of these properties, but also an understanding of the underlying principles that govern them and the experimental methodologies used for their determination.

Molecular Identity and Structure

This compound is a synthetic chemical compound that is not known to occur naturally. Its identity is unequivocally established by its unique combination of substituents on the benzotrifluoride core.

-

IUPAC Name: 1-bromo-5-fluoro-2-iodo-3-(trifluoromethyl)benzene[1]

The strategic placement of three different halogen atoms and a trifluoromethyl group creates a molecule with a complex electronic and steric profile, making it a valuable building block in organic synthesis.

Structural Representation

The spatial arrangement of the atoms in this compound is crucial for understanding its interactions and reactivity.

Caption: 2D structure of this compound.

Tabulated Physical Properties

The following table summarizes the available and predicted physical properties of this compound, alongside data for structurally related compounds to provide context and allow for comparative analysis.

| Property | This compound | 3-Bromo-5-fluorobenzotrifluoride | 2-Bromo-5-fluorobenzotrifluoride |

| CAS Number | 1027511-93-8[2][3][4] | 130723-13-6[5][6] | 40161-55-5[7][8] |

| Molecular Formula | C₇H₂BrF₄I[2][4] | C₇H₃BrF₄[5][6] | C₇H₃BrF₄[7][8] |

| Molecular Weight | 368.89 g/mol [2][4] | 243.00 g/mol [5][6] | 243.00 g/mol [7][8] |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | 231.0 ± 40.0 °C (Predicted) | 139 °C[6] | 143 °C[8] |

| Density | 2.2 ± 0.1 g/cm³ (Predicted) | 1.71 g/mL[6] | 1.75 g/mL[8] |

| Solubility | Insoluble in water (Predicted), Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | Not available | Not available |

In-depth Analysis of Physical Properties

Boiling Point

The predicted boiling point of this compound is significantly higher than its analogues lacking the iodine atom. This is a direct consequence of the increased molecular weight and the greater polarizability of iodine compared to hydrogen. The larger electron cloud of iodine leads to stronger London dispersion forces, which are the primary intermolecular forces for nonpolar and weakly polar molecules. Overcoming these stronger forces requires more thermal energy, hence the elevated boiling point.

Density

Similarly, the predicted density is substantially higher. The substitution of a hydrogen atom (atomic weight ~1 amu) with an iodine atom (atomic weight ~127 amu) dramatically increases the mass of the molecule without a proportional increase in its volume. This results in a much denser substance.

Solubility

While experimental data is lacking, the solubility of this compound can be predicted based on its structure. The presence of multiple halogen atoms and a trifluoromethyl group makes the molecule highly lipophilic. It is therefore expected to be virtually insoluble in water and readily soluble in a range of nonpolar and polar aprotic organic solvents. This property is critical for its use in organic synthesis, as it dictates the choice of reaction solvents and purification methods.

Experimental Determination of Physical Properties: A Methodological Overview

To experimentally validate the predicted physical properties of a novel compound like this compound, a suite of standard analytical techniques would be employed. The choice of each method is dictated by the property being measured and the nature of the compound.

Workflow for Physical Property Determination

Caption: Experimental workflow for the synthesis, characterization, and physical property determination of this compound.

Step-by-Step Experimental Protocols

A plausible synthetic route to this compound would likely involve a multi-step process starting from a simpler benzotrifluoride derivative. Given the substitution pattern, a directed ortho-lithiation followed by iodination, or a Sandmeyer-type reaction on a suitably substituted aniline precursor, could be envisioned.

Illustrative Protocol (Hypothetical):

-

Starting Material: 3-Bromo-5-fluorobenzotrifluoride.

-

Directed Ortho-Lithiation: The starting material is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise to selectively deprotonate the position ortho to the trifluoromethyl group and meta to the bromine and fluorine atoms.

-

Iodination: An electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), is added to the reaction mixture. The reaction is allowed to warm to room temperature.

-

Workup: The reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride). The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

-

Melting Point: The melting point of a solid sample would be determined using a capillary melting point apparatus. A small amount of the purified solid is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.

-

Boiling Point: The boiling point of the liquid compound is determined by distillation at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded. For high-boiling compounds, vacuum distillation is often employed, and the boiling point at reduced pressure is extrapolated to atmospheric pressure using a nomograph.

The density of the liquid compound can be accurately measured using a pycnometer. The pycnometer is a flask with a precisely known volume. It is weighed empty, then filled with the sample and weighed again. The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

A qualitative assessment of solubility can be performed by adding a small amount of the compound to various solvents and observing its miscibility. For quantitative measurements, a saturated solution is prepared, and the concentration of the dissolved compound is determined by a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization

While not strictly physical properties, spectroscopic data are integral to the identification and characterization of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide definitive structural information. The chemical shifts and coupling constants of the aromatic protons and the fluorine atoms would confirm the substitution pattern.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic of the presence of one bromine and one iodine atom.

Conclusion

This compound is a heavily substituted aromatic compound with predicted physical properties that reflect its high molecular weight and polyhalogenated nature. Its high boiling point, high density, and lipophilicity are key characteristics that will govern its behavior in both synthetic and biological applications. While experimental data for this specific molecule is scarce, its properties can be reliably estimated and would be readily verifiable through standard analytical procedures. This guide provides a framework for understanding and investigating the physical properties of this and other complex halogenated molecules, which are of growing importance in the fields of drug discovery and materials science.

References

-

化源网. This compound. Available from: [Link]

- Admire, B., Lian, B., & Yalkowsky, S. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 1. Boiling point and melting point. Chemosphere, 128, 133-139.

- Admire, B., Lian, B., & Yalkowsky, S. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: Part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient. Chemosphere, 128, 140-146.

- Wang, C., et al. (2017). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Environmental Science & Technology, 51(15), 8436-8444.

-

NIST. 3-Bromo-5-fluorobenzotrifluoride. In NIST Chemistry WebBook. Available from: [Link]

-

PubChem. 3-Bromo-5-fluorobenzotrifluoride. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for... Available from: [Link]

-

BIOFOUNT. 1027511-93-8|this compound. Available from: [Link]

-

BrainKart. Poly halogen compounds. Available from: [Link]

-

北京欣恒研科技有限公司. This compound. Available from: [Link]

- Google Patents. US6255545B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.

-

PMC - NIH. Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Bromo-5-fluorobenzotrifluoride (CAS 40161-55-5). Available from: [Link]

-

Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available from: [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 1027511-93-8 [amp.chemicalbook.com]

- 4. This compound - CAS:1027511-93-8 - 北京欣恒研科技有限公司 [konoscience.com]

- 5. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-溴-5-氟三氟甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

3-Bromo-5-fluoro-2-iodobenzotrifluoride synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-5-fluoro-2-iodobenzotrifluoride

Introduction

This compound is a highly substituted aromatic compound with significant potential as a key building block in the synthesis of complex pharmaceutical and agrochemical agents. Its unique arrangement of four different substituents on the benzene ring—a trifluoromethyl group, and three distinct halogens—offers multiple points for further chemical modification, making it a valuable intermediate for drug development professionals and research scientists. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in bioactive molecules.

This technical guide provides a comprehensive, step-by-step pathway for the synthesis of this compound. The proposed route is designed for maximum regiochemical control, starting from a commercially available precursor and employing robust, well-established chemical transformations. As a senior application scientist, this guide emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative chemical principles.

Strategic Approach: A Four-Step Synthesis Pathway

The synthesis of a polysubstituted benzene ring like this compound requires careful strategic planning to ensure the correct placement (regiochemistry) of each substituent. Direct halogenation of a simpler benzotrifluoride derivative would likely result in a mixture of isomers that are difficult to separate.

Our strategy leverages the powerful directing effects of nitro and amino functional groups to introduce the halogens in a controlled, stepwise manner. The core of this pathway is a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities, including halogens.[1][2]

The proposed four-step synthesis begins with the readily available starting material, m-fluorobenzotrifluoride, and proceeds through nitration, reduction, regioselective bromination, and finally, a diazotization-iodination sequence to yield the target molecule.

Caption: Proposed four-step synthesis of this compound.

Part 1: Synthesis of Key Intermediates

Step 1: Nitration of m-Fluorobenzotrifluoride

-

Objective: To synthesize 5-Fluoro-2-nitrobenzotrifluoride.

-

Principle: This reaction is a classic electrophilic aromatic substitution. The trifluoromethyl (-CF₃) group is a meta-director, while the fluoro (-F) group is an ortho, para-director. Their combined influence directs the incoming nitronium ion (NO₂⁺), generated from the mixed acid (HNO₃/H₂SO₄), primarily to the C2 position, which is ortho to the fluorine and meta to the trifluoromethyl group. A patent describes this transformation, highlighting its feasibility.[3]

Experimental Protocol:

-

Prepare a nitrating mixture by slowly adding 98% fuming nitric acid to 98% concentrated sulfuric acid under stirring at room temperature.[4]

-

In a separate reaction vessel equipped with a stirrer and a thermometer, cool m-fluorobenzotrifluoride to below 10°C.[3]

-

Under vigorous stirring, slowly add the prepared nitrating mixed acid to the m-fluorobenzotrifluoride. The molar ratio of the mixed acid to m-fluorobenzotrifluoride should be approximately 1.1–1.5:1.[3]

-

Crucially, maintain the internal reaction temperature below 25°C throughout the addition process.[3]

-

After the addition is complete, allow the mixture to react at room temperature for approximately 2.5 hours.[3]

-

Monitor the reaction for the disappearance of the starting material using Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic phase with water and a mild base (e.g., saturated sodium bicarbonate solution), dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 5-fluoro-2-nitrobenzotrifluoride.

Step 2: Reduction to 5-Fluoro-2-aminobenzotrifluoride

-

Objective: To convert the nitro group of 5-Fluoro-2-nitrobenzotrifluoride into an amino group.

-

Principle: The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method. Raney nickel is a cost-effective and highly active catalyst for this purpose, though other catalysts like palladium on carbon (Pd/C) could also be employed.[3]

Experimental Protocol:

-

Charge a hydrogenation reactor with 5-fluoro-2-nitrobenzotrifluoride and a suitable solvent, such as methanol or ethanol.[3]

-

Add a catalytic amount of Raney nickel to the mixture.

-

Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen and stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Raney nickel can be pyrophoric when dry.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain 5-Fluoro-2-aminobenzotrifluoride. The product can be purified further by recrystallization or column chromatography if necessary.

Part 2: Halogenation and Final Product Formation

Step 3: Regioselective Bromination

-

Objective: To synthesize 2-Amino-3-bromo-5-fluorobenzotrifluoride.

-

Principle: This step relies on the powerful activating and directing effect of the amino group. As a strong ortho, para-director, the -NH₂ group will direct the incoming bromine electrophile to the positions ortho to it (C3 and C1). The C3 position is favored due to less steric hindrance compared to the C1 position, which is flanked by the bulky -CF₃ group.

Experimental Protocol:

-

Dissolve 5-Fluoro-2-aminobenzotrifluoride in a suitable solvent, such as glacial acetic acid or chloroform.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (Br₂) in the same solvent dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction by adding a solution of sodium thiosulfate to consume any excess bromine.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 2-Amino-3-bromo-5-fluorobenzotrifluoride, can be purified by column chromatography.

Step 4: Sandmeyer-type Iodination

-

Objective: To convert the amino group of 2-Amino-3-bromo-5-fluorobenzotrifluoride into an iodine atom, yielding the final product.

-

Principle: The Sandmeyer reaction is a two-part process.[5][6] First, the primary aromatic amine is converted to a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., H₂SO₄).[2] The resulting diazonium salt is typically unstable and is used immediately. In the second step, the diazonium group (-N₂⁺), an excellent leaving group, is displaced by an iodide ion from a source like potassium iodide (KI).[5]

Experimental Protocol:

-

Diazotization: a. Suspend 2-Amino-3-bromo-5-fluorobenzotrifluoride in a mixture of water and concentrated sulfuric acid. b. Cool the suspension to 0-5°C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5°C.[4] d. Stir the mixture for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt solution.

-

Iodination: a. In a separate flask, dissolve potassium iodide (KI) in water. b. Slowly add the prepared diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

Work-up and Purification: a. Extract the product with a suitable solvent like ethyl acetate or diethyl ether.[7] b. Wash the combined organic layers sequentially with water, aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.[7] c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. The final product, this compound, can be purified to a high degree using column chromatography on silica gel.[8]

Data and Workflow Summary

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) | Purity (%) |

| 1 | m-Fluorobenzotrifluoride | HNO₃, H₂SO₄ | 5-Fluoro-2-nitrobenzotrifluoride | >85% | >98% (GC) |

| 2 | 5-Fluoro-2-nitrobenzotrifluoride | Raney Ni, H₂ | 5-Fluoro-2-aminobenzotrifluoride | >90% | >98% (GC) |

| 3 | 5-Fluoro-2-aminobenzotrifluoride | Br₂ | 2-Amino-3-bromo-5-fluorobenzotrifluoride | 75-85% | >97% (HPLC) |

| 4 | 2-Amino-3-bromo-5-fluorobenzotrifluoride | NaNO₂, KI | This compound | 70-80% | >99% (HPLC) |

Note: Yields and purities are estimates based on analogous reactions and may vary based on experimental conditions.

General Experimental Workflow

Caption: A generalized workflow for each step of the synthesis.

Conclusion

This guide outlines a logical and robust four-step synthesis for producing this compound with high purity and good overall yield. By starting with m-fluorobenzotrifluoride and strategically employing nitration, reduction, regioselective bromination, and a concluding Sandmeyer-type iodination, this pathway ensures precise control over the final substitution pattern. The methodologies are based on well-documented and reliable organic transformations, providing a solid foundation for researchers and drug development professionals to access this valuable and complex chemical intermediate.

References

- Guidechem. (n.d.). What is the synthesis method of 2-Bromo-5-fluorobenzotrifluoride?

- CN102951996A. (2013). Synthesis method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromobenzotrifluoride. Retrieved from [Link]

- CN107353139A. (2017). Normal-temperature catalyzed synthesis of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

-

Ali, S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

- CN105801348A. (2016). 3-bromobenzotrifluoride and preparation method thereof. Google Patents.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- CN104447183B. (2017). The preparation method of 2-bromo-5-fluorobenzotrifluoride. Google Patents.

-

PubChem. (n.d.). 3-Bromo-5-fluorobenzotrifluoride. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Preparation of 3-Bromo-1,2,4,5-tetrazine. Retrieved from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN102951996A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. zora.uzh.ch [zora.uzh.ch]

3-Bromo-5-fluoro-2-iodobenzotrifluoride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-Bromo-5-fluoro-2-iodobenzotrifluoride

Introduction

This compound is a polyhalogenated aromatic compound with the chemical formula C₇HBrF₄I. Its molecular structure, featuring a trifluoromethyl group and three different halogen substituents on the benzene ring, makes it a valuable and versatile intermediate in organic synthesis. This guide provides a detailed analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectral characteristics of this compound is crucial for its identification, purity assessment, and for predicting its reactivity in various chemical transformations. The presence of multiple halogens allows for selective functionalization at different positions on the benzene ring, which is highly advantageous in the development of novel pharmaceuticals and agrochemicals[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the fluorine, bromine, iodine, and trifluoromethyl substituents. The proton at position 4 is expected to be a doublet of doublets due to coupling with the adjacent fluorine at position 5 and the meta proton at position 6. The proton at position 6 will also appear as a doublet of doublets due to coupling with the fluorine at position 5 and the meta proton at position 4.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven distinct signals for the seven carbon atoms in the molecule, as they are all in unique chemical environments. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons will show complex splitting patterns due to coupling with both the attached protons and the fluorine atoms. The carbon atoms directly bonded to the halogens (Br, F, I) will have their chemical shifts significantly influenced by the electronegativity and size of the respective halogen.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the wide range of chemical shifts and the 100% natural abundance of the ¹⁹F isotope.[2] The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals: one for the trifluoromethyl group (-CF₃) and one for the fluorine atom on the aromatic ring. The signal for the -CF₃ group will likely appear as a singlet, while the signal for the aromatic fluorine will be a multiplet due to coupling with the adjacent protons. The chemical shifts are typically referenced against a standard like CFCl₃.[3]

Predicted NMR Spectral Data

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-4 | 7.5 - 7.8 | dd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| ¹H | H-6 | 7.8 - 8.1 | dd | J(H-F) ≈ 5-7 Hz, J(H-H) ≈ 2-3 Hz |

| ¹³C | C-1 (CF₃) | 120 - 125 | q | J(C-F) ≈ 270-280 Hz |

| ¹³C | C-2 (I) | 90 - 100 | d | J(C-F) ≈ 20-30 Hz |

| ¹³C | C-3 (Br) | 115 - 125 | s | |

| ¹³C | C-4 (CH) | 125 - 130 | d | J(C-F) ≈ 5-10 Hz |

| ¹³C | C-5 (F) | 155 - 165 | d | J(C-F) ≈ 240-260 Hz |

| ¹³C | C-6 (CH) | 130 - 135 | d | J(C-F) ≈ 3-5 Hz |

| ¹⁹F | -CF₃ | ~ -63 | s | |

| ¹⁹F | Ar-F | ~ -110 | m |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Instrument Setup : Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition : Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the signals to singlets for each carbon, though a coupled spectrum can provide valuable coupling information.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis : Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

NMR Analysis Workflow

Caption: Workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be dominated by absorptions from the C-F and C-halogen bonds, as well as the aromatic C-H and C=C bonds.

Expected IR Absorption Bands

-

C-H stretch (aromatic) : Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹.

-

C=C stretch (aromatic) : The stretching of the carbon-carbon double bonds in the aromatic ring gives rise to a series of bands in the 1450-1600 cm⁻¹ region.

-

C-F stretch : The C-F stretching vibrations are typically strong and appear in the region of 1000-1400 cm⁻¹. The trifluoromethyl group will show strong, characteristic absorption bands in this region.

-

C-Br stretch : The C-Br stretching vibration is expected in the 500-600 cm⁻¹ region.

-

C-I stretch : The C-I stretching vibration occurs at lower wavenumbers, typically in the 400-500 cm⁻¹ region.

Predicted IR Spectral Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-F Stretch (CF₃) | 1100 - 1350 | Strong |

| C-F Stretch (Ar-F) | 1200 - 1270 | Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

| C-I Stretch | 400 - 500 | Medium to Strong |

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation : Place a small amount of the neat liquid or solid sample directly on the ATR crystal.

-

Background Scan : Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan : Acquire the IR spectrum of the sample.

-

Data Analysis : The background spectrum is automatically subtracted from the sample spectrum to give the absorbance spectrum of the sample. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Molecular Ion and Isotopic Pattern

The molecular weight of this compound is 368.89 g/mol .[1] In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 368. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by 2 m/z units. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. For instance, a high-resolution ESI-MS analysis could confirm the molecular ion as [M+H]⁺ at m/z 372.82 for C₇H₂BrF₄I.[1]

Fragmentation Pattern

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the substituents. Common fragmentation pathways could include:

-

Loss of an iodine atom ([M-I]⁺)

-

Loss of a bromine atom ([M-Br]⁺)

-

Loss of a trifluoromethyl group ([M-CF₃]⁺)

Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 368/370 | Molecular ion with bromine isotopic pattern |

| [M-I]⁺ | 241/243 | Loss of iodine atom |

| [M-Br]⁺ | 289 | Loss of bromine atom |

| [M-CF₃]⁺ | 299/301 | Loss of trifluoromethyl group |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization : Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis : Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : Detect the ions to generate a mass spectrum.

-

Data Analysis : Analyze the mass spectrum to determine the molecular weight and identify characteristic fragment ions.

Plausible Mass Spectrometry Fragmentation Pathway

Caption: A plausible fragmentation pathway for this compound in MS.

Conclusion

The spectral analysis of this compound by NMR, IR, and MS provides a comprehensive characterization of its molecular structure. ¹H, ¹³C, and ¹⁹F NMR spectroscopy are instrumental in elucidating the connectivity and chemical environment of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the C-F and other carbon-halogen bonds. Mass spectrometry provides the molecular weight and valuable information about the compound's stability and fragmentation patterns. Together, these techniques offer a robust and self-validating system for the unambiguous identification and characterization of this important synthetic intermediate.

References

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017-12-18). [Link]

-

University of California, Irvine. 19F NMR Reference Standards. [Link]

Sources

A Technical Guide to the Solubility of 3-Bromo-5-fluoro-2-iodobenzotrifluoride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, a complex halogenated aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document explores the theoretical and practical aspects of its solubility in common organic solvents. Given the limited publicly available solubility data for this specific molecule, this guide synthesizes information from related compounds and established chemical principles to provide a predictive framework and detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a polysubstituted aromatic compound with the chemical formula C₇HBrF₄I. Its structure, featuring a trifluoromethyl group, a bromine atom, a fluorine atom, and an iodine atom on a benzene ring, suggests a high molecular weight and significant lipophilicity. Such compounds are often key intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1] The trifluoromethyl group, in particular, is known to enhance properties like metabolic stability and lipophilicity, which can, in turn, influence the bioavailability of drug candidates.[1] Understanding the solubility of this compound is therefore a critical first step in its application, affecting everything from reaction conditions and purification strategies to formulation and biological activity.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental data for this compound is scarce, we can infer its properties from its structure and data on analogous compounds.

Table 1: Predicted Physicochemical Properties of this compound and Related Analogues.

| Property | This compound | 3-Bromo-5-fluorobenzotrifluoride | 2-Bromo-5-fluorobenzotrifluoride |

| CAS Number | 1027511-93-8 | 130723-13-6 | 40161-55-5 |

| Molecular Formula | C₇HBrF₄I | C₇H₃BrF₄ | C₇H₃BrF₄ |

| Molecular Weight | ~368.9 g/mol (Calculated) | 243.00 g/mol [1][2] | 243.00 g/mol |

| Appearance | Likely a solid or high-boiling liquid | Colorless to light yellow liquid[1] | Colorless liquid[3] |

| Boiling Point | Predicted to be >200 °C | 139 °C[1] | 136-143 °C |

| Density | Predicted to be >1.7 g/cm³ | 1.71 g/cm³[1] | 1.695 g/mL at 25 °C |

| Water Solubility | Predicted to be very low/insoluble | No data available, predicted to be very low | No data available, predicted to be very low |

The fundamental principle of "like dissolves like" governs solubility.[4][5] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a highly non-polar molecule. The presence of multiple halogen atoms and a trifluoromethyl group contributes to its lipophilic character. Therefore, it is predicted to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents.

Based on the solubility of similar halogenated compounds, such as 3-Bromo-5-Nitrobenzotrifluoride which is soluble in common organic solvents like ethanol, ether, dichloromethane, chloroform, and toluene, we can anticipate a similar solubility profile for this compound.[6] The increased molecular weight and the presence of iodine might slightly decrease solubility compared to its non-iodinated counterpart, but it should still be readily soluble in a range of organic solvents.

Factors Influencing Solubility: A Deeper Dive

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. Several factors influence this equilibrium, as depicted in the diagram below.

Caption: Key factors influencing the solubility of a solid organic compound.

For this compound, the key considerations are:

-

Solute-Solvent Interactions: Due to its non-polar nature, it will dissolve best in solvents with which it can establish significant van der Waals forces.

-

Crystal Lattice Energy: If the compound is a solid, the energy required to break its crystal lattice will be a significant barrier to dissolution. A higher melting point generally correlates with lower solubility.

-

Temperature: The solubility of most solid organic compounds increases with temperature.[4]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. Below are protocols for both qualitative and quantitative solubility assessments.

Qualitative Solubility Assessment

This method provides a rapid initial screening of suitable solvents.

Protocol:

-

Preparation: Dispense approximately 10-20 mg of this compound into a series of small, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different organic solvent (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dichloromethane).

-

Observation: Agitate each tube vigorously for 1-2 minutes at room temperature.

-

Classification: Observe if the solid dissolves completely. Classify the solubility as:

-

Soluble: The entire solid dissolves.

-

Partially Soluble: A portion of the solid dissolves.

-

Insoluble: No discernible amount of the solid dissolves.

-

Quantitative Solubility Determination: The Shake-Flask Method

The equilibrium shake-flask method is a widely accepted technique for determining the precise solubility of a compound.[7]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the undissolved solid has settled. Alternatively, centrifugation can be used to accelerate phase separation.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., 0.45 µm PTFE filter) to remove any suspended solid particles.

-

Analysis: Quantify the concentration of the dissolved solid in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with an appropriate detector.

-

Calculation: Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the volume of the supernatant analyzed.

Table 2: Template for Recording Quantitative Solubility Data for this compound.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Notes |

| Hexane | 25 | ||

| Toluene | 25 | ||

| Diethyl Ether | 25 | ||

| Ethyl Acetate | 25 | ||

| Acetone | 25 | ||

| Ethanol | 25 | ||

| Methanol | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Acetonitrile | 25 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Safety and Handling

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. Based on its chemical structure and analogies to similar halogenated compounds, it is predicted to be highly soluble in a range of non-polar organic solvents and poorly soluble in polar solvents. The provided experimental protocols offer a clear path for researchers to empirically validate these predictions and establish a quantitative solubility profile, a critical dataset for the effective application of this compound in research and development.

References

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How to determine the solubility of a substance in an organic solvent ? (2024, May 28).

- Experiment: Solubility of Organic & Inorganic Compounds. University of Colorado Boulder.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Sathyabama Institute of Science and Technology.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Minnesota.

- 3-Bromo-5-fluorobenzotrifluoride. PubChem.

- Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogen

- 3-Bromo-5-Nitrobenzotrifluoride. Bouling Chemical Co., Limited.

- SAFETY D

- Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons.

- 3-Bromo-5-fluorobenzotrifluoride. Chem-Impex.

- This compound CAS#: 1027511-93-8. ChemicalBook.

- SAFETY D

- SAFETY D

- SAFETY D

- This compound. 化源网.

- 3-Bromo-5-fluorobenzotrifluoride. Synquest Labs.

- Physics-Based Solubility Prediction for Organic Molecules. PubMed Central.

- 2-Bromo-5-fluorobenzotrifluoride 97. Sigma-Aldrich.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Bromo-5-fluorobenzotrifluoride | C7H3BrF4 | CID 2736323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. chem.ws [chem.ws]

- 6. 3-Bromo-5-Nitrobenzotrifluoride Manufacturer & Supplier in China | CAS 328-71-4 | Properties, Uses, Safety Data [boulingchem.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Reactivity of 3-Bromo-5-fluoro-2-iodobenzotrifluoride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-Bromo-5-fluoro-2-iodobenzotrifluoride, a versatile building block in medicinal chemistry and materials science. The strategic placement of three distinct halogen atoms (I, Br, F) and a potent electron-withdrawing trifluoromethyl group (-CF3) on the benzene ring imparts a rich and tunable reactivity profile. This document will explore the regioselectivity of its reactions with various nucleophiles under two major paradigms: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding the interplay of electronic and steric effects, researchers can strategically functionalize this molecule to generate a diverse array of complex derivatives for applications in drug discovery and materials development.

Introduction: The Strategic Importance of this compound

This compound is a polyhalogenated aromatic compound of significant interest in organic synthesis. Its utility stems from the presence of multiple, orthogonally reactive sites that can be selectively addressed to build molecular complexity. The trifluoromethyl group, a common motif in pharmaceuticals, enhances metabolic stability and lipophilicity, making this scaffold particularly attractive for drug design. The three different halogens offer a hierarchical platform for sequential functionalization, enabling the introduction of various pharmacophores and structural motifs.

This guide will delve into the fundamental principles governing the reactivity of this molecule, providing both theoretical understanding and practical, field-proven protocols to empower researchers in their synthetic endeavors.

The Dichotomy of Reactivity: SNAr vs. Palladium-Catalyzed Cross-Coupling

The reactivity of this compound with nucleophiles is primarily dictated by the chosen reaction conditions, which favor one of two distinct mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling. The key to mastering the synthetic utility of this compound lies in understanding the factors that govern the regioselectivity of each pathway.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, before displacing a leaving group.[1][2] The reaction is facilitated by the presence of strong electron-withdrawing groups, such as the trifluoromethyl group (-CF3) in our target molecule, which stabilize the negative charge of the Meisenheimer complex.[3][4]

The reactivity of halogens as leaving groups in SNAr reactions follows the order of their electronegativity, due to the rate-determining step being the initial nucleophilic attack rather than the cleavage of the carbon-halogen bond.[2][5]

Reactivity Order in SNAr: F > Cl ≈ Br > I

For this compound, the -CF3 group is ortho to the iodine and para to the bromine, and meta to the fluorine. This positioning significantly activates the ring for nucleophilic attack. Based on the leaving group ability, the fluorine atom would be the most susceptible to displacement in an SNAr reaction, followed by bromine and then iodine. However, the position of activation by the -CF3 group also plays a crucial role. The ortho (to iodine) and para (to bromine) positions are highly activated.

The reaction of this compound with sodium methoxide is a classic example of an SNAr reaction. Given the principles outlined above, the methoxide ion is expected to preferentially displace the most activated and best leaving group. While fluorine is the best leaving group, the positions activated by the -CF3 group (ortho and para) bear the iodine and bromine atoms. Therefore, a competition between these sites is expected.

Experimental Protocol: Reaction with Sodium Methoxide

| Step | Procedure |

| 1 | To a solution of this compound (1.0 eq) in dry methanol, add sodium methoxide (1.2 eq) at room temperature under an inert atmosphere. |

| 2 | Stir the reaction mixture at 60 °C and monitor the progress by TLC or GC-MS. |

| 3 | Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution. |

| 4 | Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. |

| 5 | Purify the crude product by column chromatography on silica gel. |

Expected Outcome: The major product is expected to be the result of substitution at the most activated position, which would be the displacement of the bromine atom at the para position to the -CF3 group. However, displacement of the fluorine is also a possibility due to its superior leaving group ability.

Palladium-Catalyzed Cross-Coupling Reactions: A Paradigm of Site-Selectivity

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8] In stark contrast to SNAr reactions, the reactivity of halogens in these transformations is governed by the strength of the carbon-halogen bond, which dictates the ease of oxidative addition to the palladium(0) catalyst.[9]

Reactivity Order in Cross-Coupling: I > Br > Cl > F

This inverted reactivity order allows for highly regioselective functionalization of this compound. The carbon-iodine bond is the weakest and therefore the most reactive site for oxidative addition, followed by the carbon-bromine bond. The carbon-fluorine bond is generally unreactive under standard cross-coupling conditions.

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl halide, is a prime example of the site-selectivity achievable with this compound. By carefully controlling the reaction conditions, it is possible to selectively couple an alkyne at the iodine position.[10][11]

Experimental Protocol: Site-Selective Sonogashira Coupling

| Step | Procedure |

| 1 | To a degassed solution of this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a suitable solvent (e.g., THF/Et3N), add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq). |

| 2 | Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). |

| 3 | Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure. |

| 4 | Purify the crude product by column chromatography on silica gel to afford the 2-alkynyl-3-bromo-5-fluorobenzotrifluoride. |

Data Summary: Regioselective Cross-Coupling Reactions

| Reaction Type | Nucleophile | Catalyst System | Primary Site of Reaction | Expected Product |

| Sonogashira | Phenylacetylene | Pd(PPh3)4, CuI | C-I | 2-(Phenylethynyl)-3-bromo-5-fluorobenzotrifluoride |

| Suzuki | Phenylboronic acid | Pd(dppf)Cl2, K2CO3 | C-I | 2-Phenyl-3-bromo-5-fluorobenzotrifluoride |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3, Xantphos, NaOtBu | C-I | 4-(3-Bromo-5-fluoro-2-(trifluoromethyl)phenyl)morpholine |

The differential reactivity of the C-I and C-Br bonds can be exploited to perform sequential cross-coupling reactions. First, a nucleophile is introduced at the more reactive iodine position under mild conditions. The resulting product, which still contains the bromine atom, can then be subjected to a second cross-coupling reaction, often under more forcing conditions, to introduce a different nucleophile at the bromine position. This powerful strategy allows for the synthesis of highly diverse and complex molecules from a single starting material.

Conclusion: A Versatile Scaffold for Innovation

This compound presents a fascinating case study in regiocontrolled aromatic substitution. The interplay of electronic activation by the trifluoromethyl group and the inherent reactivity differences of the three halogen atoms allows for a high degree of control over its functionalization. By judiciously choosing between SNAr and palladium-catalyzed cross-coupling conditions, researchers can selectively target different positions on the aromatic ring. This versatility makes this compound an invaluable building block for the synthesis of novel pharmaceuticals and advanced materials, empowering scientists to explore new chemical space and drive innovation in their respective fields.

References

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Buchwald-Hartwig amination. YouTube. [Link]

-

Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

-

Nucleophilic aromatic substitution. Wikipedia. [Link]

-

5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

-

Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ResearchGate. [Link]

-

Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and... ResearchGate. [Link]

-